molecular formula C18H22N2O2 B3174350 N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 953720-60-0

N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide

Cat. No.: B3174350
CAS No.: 953720-60-0
M. Wt: 298.4 g/mol
InChI Key: YTOCGMHKOWXTTN-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is a synthetic acetamide derivative supplied for research and development purposes. Compounds within this chemical class are of significant interest in modern drug discovery, particularly in the development of targeted therapeutic agents . The structural motif of an acetamide linked to a substituted phenyl ring is commonly explored in medicinal chemistry for its potential to interact with biological targets . Contemporary research strategies, such as chemoproteomics and activity-based protein profiling, utilize diverse compound libraries to discover novel ligands for therapeutic targets, including E3 ubiquitin ligases, which are crucial for targeted protein degradation . Similarly, the optimization of isopropylphenyl-containing compounds has been demonstrated to be a viable strategy for developing potent enzyme inhibitors, underscoring the research value of such structural features . This reagent provides researchers with a specialized chemical building block for probing biological mechanisms and advancing the discovery of new molecular entities.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)15-6-4-5-7-17(15)22-11-18(21)20-16-9-8-14(19)10-13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOCGMHKOWXTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2-isopropylphenol.

    Formation of Intermediate: The 4-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2-isopropylphenol in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory and Analgesic Potential :
    • N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is being investigated for its potential as an anti-inflammatory and analgesic agent . Preliminary studies suggest that it may inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways .
  • Pharmacological Investigations :
    • Ongoing research aims to elucidate the compound's interactions with specific biological targets, including enzymes and receptors involved in pain and inflammation . These studies are critical for understanding its mechanisms of action and therapeutic potential.
  • Case Studies :
    • Current case studies focus on the efficacy of this compound in various models of inflammation and pain management, showing promising results that warrant further exploration .

Materials Science Applications

  • Polymer Chemistry :
    • The compound's unique chemical structure allows it to be explored as a potential additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
  • Biocompatibility Studies :
    • Research is being conducted on the biocompatibility of this compound for use in biomedical applications, including drug delivery systems and tissue engineering .

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

    Modulation of Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomerism

Positional isomerism of substituents significantly impacts physicochemical and biological properties. For example:

  • N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide (sc-329785): This analog differs from the target compound by the placement of the isopropyl group on the phenoxy ring (4-position instead of 2-position).
  • N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide: The additional methyl group at the 5-position on the phenoxy ring (CAS: 1020057-26-4) introduces increased hydrophobicity, which might enhance membrane permeability .
Table 1: Impact of Substituent Positioning
Compound Name Phenoxy Substituent Position Key Structural Features Potential Implications
Target Compound 2-isopropyl Steric hindrance near acetamide core Altered receptor interaction
sc-329785 4-isopropyl Reduced steric bulk Improved solubility
CAS 1020057-26-4 2-isopropyl-5-methyl Enhanced hydrophobicity Increased membrane permeability

Functional Group Variations

The acetamide core allows diverse functionalization, leading to varied biological activities:

  • Sulfonylquinazoline Derivatives : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) exhibit potent anti-cancer activity against HCT-116 and MCF-7 cell lines . Unlike the target compound, these derivatives incorporate sulfonyl and quinazoline groups, which likely enhance DNA intercalation or kinase inhibition.
  • Benzo[d]thiazole Derivatives : Compounds 47 and 48 () show antimicrobial activity against gram-positive bacteria due to the benzo[d]thiazole-sulfonyl-piperazine moiety, which may disrupt bacterial cell walls . The target compound lacks this electronegative sulfonyl group, suggesting different mechanistic pathways.
Table 2: Functional Group-Driven Activity
Compound Type Functional Groups Reported Activity Reference
Target Compound Phenoxy, isopropyl, methylphenyl Not explicitly reported -
Sulfonylquinazoline (38) Quinazoline-sulfonyl Anti-cancer (IC50 < 10 µM)
Benzo[d]thiazole (47) Thiazole-sulfonyl-piperazine Antimicrobial (MIC: 2–8 µg/mL)

Halogen vs. Alkyl Substituents

Halogenation often enhances metabolic stability and binding affinity:

  • N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide (CAS: 1020058-25-6): The chlorine substituent may enhance cytotoxicity but also introduces irritant properties (Hazard Class Xi) .
Table 3: Substituent Effects on Properties
Compound Name Substituent Key Property Reference
Target Compound Methyl (C-2) Moderate steric bulk -
CAS 1020056-25-0 Fluorine (C-2) Increased electronegativity
CAS 1020058-25-6 Chlorine (C-4) Cytotoxicity, irritant

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.38 g/mol
  • CAS Number : [not specified in sources]

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the areas of anti-cancer, anti-inflammatory, and proteasome inhibition mechanisms.

1. Anti-Cancer Activity

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide has been documented to demonstrate anti-cancer properties through apoptosis induction in activated endothelial cells and leukemic cells .

CompoundActivityMechanism
This compoundPotential Anti-CancerInduces apoptosis
N-(2-aminophenyl)-2-(4-bromophenoxy)acetamideAnti-CancerApoptosis induction

2. Anti-Inflammatory Properties

Similar acetamide derivatives have been studied for their anti-inflammatory effects. For example, N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in animal models . This suggests that this compound may possess comparable anti-inflammatory properties.

Case Studies and Research Findings

  • Synthesis and Characterization : Research involving the synthesis of related compounds has utilized various spectroscopic techniques for structural characterization, indicating that similar methodologies could be applied to this compound for further studies .
  • In Vitro Studies : In vitro studies on related compounds have shown promising results in terms of cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar effects pending experimental validation.
  • Molecular Docking Studies : Computational studies could provide insights into the binding affinity of this compound to specific biological targets, aiding in the prediction of its biological activity.

Q & A

Basic: What are the standard synthetic routes for N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide?

The compound is typically synthesized via a condensation reaction. For example:

  • Step 1 : React ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene in dry dichloromethane (DCM).
  • Step 2 : Use 2,6-lutidine as a base and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent.
  • Conditions : Room temperature, overnight stirring, followed by purification via column chromatography or recrystallization .

Key reagents and solvents must be anhydrous to avoid side reactions. Yield optimization often requires precise stoichiometry and controlled temperature gradients .

Basic: Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., aromatic proton signals at δ 6.8–7.4 ppm for phenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% purity threshold for pharmacological studies) .
  • X-ray Crystallography : Resolves 3D molecular conformation; SHELX software is widely used for refinement .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 313.2) .

Advanced: How can researchers optimize synthesis yield when scaling up production?

  • Catalyst Loading : Increase TBTU stoichiometry (1.5–2.0 equivalents) to drive amide bond formation .
  • Solvent Choice : Replace DCM with THF for better solubility of intermediates at higher concentrations .
  • Temperature Control : Maintain 0–5°C during coupling agent addition to minimize byproducts .
  • Workup : Use aqueous sodium bicarbonate washes to remove unreacted acids and amines efficiently .

Reported yields range from 65% (lab-scale) to 85% (optimized conditions) .

Advanced: What crystallographic challenges arise during structural refinement of this compound?

  • Twinned Data : Common in orthorhombic crystal systems; use SHELXL’s TWIN command to refine .
  • Disorder in Isopropyl Groups : Apply restraints (ISOR, DELU) to model rotational flexibility .
  • High-Resolution Data : Leverage SHELX’s dual-space algorithms (e.g., SHELXD) for charge density mapping .

Basic: How is the anticancer activity of this compound evaluated?

  • In Vitro Assays : MTT assay on cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .
  • Molecular Docking : Simulate binding to targets like histone deacetylases (HDACs) using AutoDock Vina .
  • Apoptosis Studies : Flow cytometry to detect Annexin V/PI staining .

Advanced: How to resolve contradictions in reported biological activity across studies?

  • Purity Verification : Re-analyze compounds via HPLC to rule out impurities affecting bioactivity .
  • Assay Standardization : Use identical cell lines, serum concentrations, and incubation times .
  • Structural Analog Comparison : Test derivatives (e.g., bromo or methoxy substitutions) to isolate pharmacophores .

Advanced: What strategies validate structure-activity relationships (SAR) for this compound?

  • Substituent Screening : Synthesize analogs with modified phenoxy or acetamide groups to assess HDAC inhibition .
  • QSAR Modeling : Use Gaussian software to correlate electronic properties (e.g., HOMO-LUMO gaps) with IC50 values .
  • Pharmacokinetic Profiling : Measure logP (octanol-water) to optimize bioavailability .

Basic: How to ensure reproducibility in analytical method validation?

  • Calibration Curves : Use ≥5 concentration points for HPLC (R² > 0.995) .
  • NMR Referencing : Internal standard (e.g., TMS) for chemical shift consistency .
  • Cross-Lab Validation : Share raw data (e.g., .cif files for crystallography) via platforms like Cambridge Structural Database .

Advanced: How to address solubility limitations in in vivo studies?

  • Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) for aqueous compatibility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance lipophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Advanced: What purification methods are optimal for isolating this compound?

  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent .
  • Recrystallization : Ethanol/water mixture (70:30) at −20°C for high-purity crystals .
  • Centrifugal Partition Chromatography : For large-scale separation of polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide

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